molecular formula C11H13N B14710281 Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- CAS No. 18779-86-7

Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)-

Cat. No.: B14710281
CAS No.: 18779-86-7
M. Wt: 159.23 g/mol
InChI Key: LIIAKNHUPDGSAR-UHFFFAOYSA-N
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Description

Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- is an organic compound with a complex structure It is a derivative of benzenamine (aniline) with additional methyl and propenylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- typically involves the reaction of 4-methylbenzenamine with 2-methyl-1-propenylidene. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine or bromine). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-N-methyl-: This compound has a similar structure but with a methoxy group instead of a propenylidene group.

    Benzenamine, 4-methoxy-2-methyl-: This compound has a methoxy group and an additional methyl group on the benzene ring.

Uniqueness

Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

18779-86-7

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7H,1-3H3

InChI Key

LIIAKNHUPDGSAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C=C(C)C

Origin of Product

United States

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